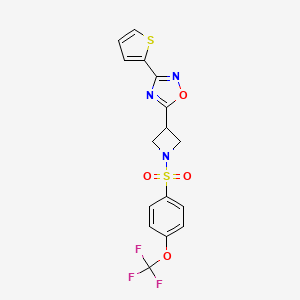![molecular formula C24H21ClN4O2 B3015769 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide CAS No. 868213-31-4](/img/structure/B3015769.png)
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide, also known as CKI-7, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties.
Mechanism of Action
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide works by binding to the ATP-binding site of CKI, which inhibits its activity. This inhibition leads to alterations in various cellular processes that are regulated by CKI, such as the phosphorylation of proteins involved in cell division and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and reduce the severity of symptoms in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is that it is a specific inhibitor of CKI, which allows researchers to study the role of this enzyme in various cellular processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Future Directions
There are several future directions for research on 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide. One area of interest is the potential use of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the development of more specific and potent inhibitors of CKI that can be used to study its role in various cellular processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects.
Synthesis Methods
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 6-chloro-4-phenylquinazoline-2-amine with N-(2-methoxyethyl)-4-nitrobenzamide in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain this compound in its final form.
Scientific Research Applications
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to inhibit the activity of casein kinase I (CKI), an enzyme that plays a role in regulating various cellular processes such as cell division, circadian rhythms, and DNA repair. This compound has been used to study the role of CKI in these processes and to identify potential therapeutic targets for various diseases.
properties
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-31-13-12-26-23(30)17-8-5-9-19(14-17)27-24-28-21-11-10-18(25)15-20(21)22(29-24)16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAKSMVFJXZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B3015692.png)
![Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate](/img/structure/B3015694.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B3015695.png)




![1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one](/img/structure/B3015705.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3015708.png)
